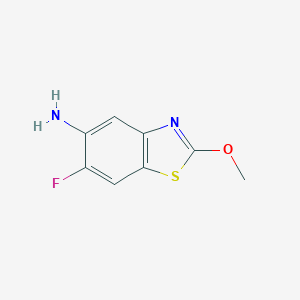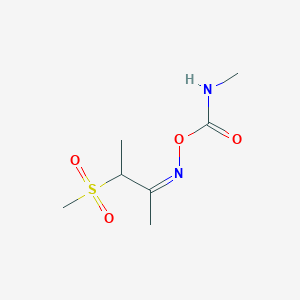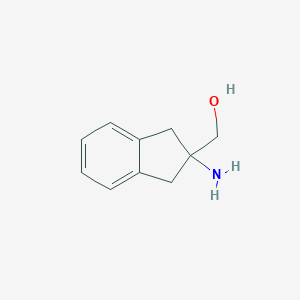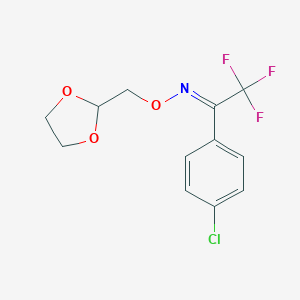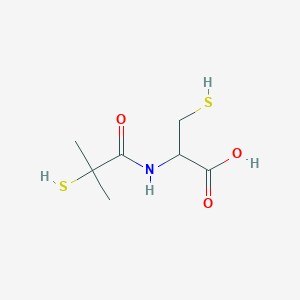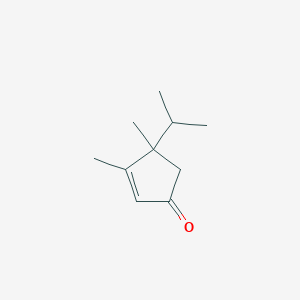
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one, also known as IPDMC, is a cyclic ketone with a unique structure that makes it an important compound in various fields of research. IPDMC has been synthesized using different methods, and its diverse applications have been studied in scientific research.
科学研究应用
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its various applications in scientific research. It has been used as a flavoring agent in the food industry and as a fragrance in the perfume industry. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its antioxidant and anti-inflammatory properties. It has also been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
作用机制
The mechanism of action of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is still under investigation. However, it has been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may act as a radical scavenger, which helps to prevent oxidative damage in cells. It has also been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation in the body.
生化和生理效应
Studies have shown that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation in the body. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has diverse applications in scientific research. However, one limitation is that it is a volatile compound, which can make it difficult to handle in lab experiments. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has a low solubility in water, which can limit its use in aqueous solutions.
未来方向
There are several future directions for the study of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its potential as a natural preservative in the food industry. Furthermore, future studies can focus on the development of new synthesis methods for 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one and its derivatives, which can expand its applications in various fields of research.
Conclusion:
In conclusion, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a cyclic ketone with a unique structure that has diverse applications in scientific research. It can be synthesized using different methods and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a promising compound that has the potential to contribute to various fields of research.
合成方法
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one can be synthesized using different methods, including the Pechmann condensation method, Claisen-Schmidt condensation method, and Vilsmeier-Haack reaction method. The Pechmann condensation method involves the reaction of isopropylacetone with malonic acid in the presence of concentrated sulfuric acid. The Claisen-Schmidt condensation method involves the reaction of isopropylacetone with 3,4-dimethylbenzaldehyde in the presence of a base catalyst. The Vilsmeier-Haack reaction method involves the reaction of isopropylacetone with N,N-dimethylformamide and phosphorus oxychloride.
属性
CAS 编号 |
131794-49-5 |
|---|---|
产品名称 |
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
3,4-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-9(11)5-8(10)3/h5,7H,6H2,1-4H3 |
InChI 键 |
FPTLWNPHWWQJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC1(C)C(C)C |
规范 SMILES |
CC1=CC(=O)CC1(C)C(C)C |
同义词 |
2-Cyclopenten-1-one,3,4-dimethyl-4-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



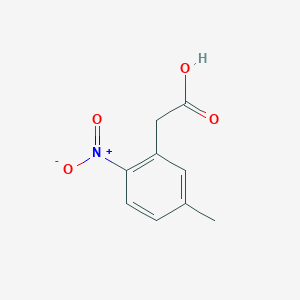
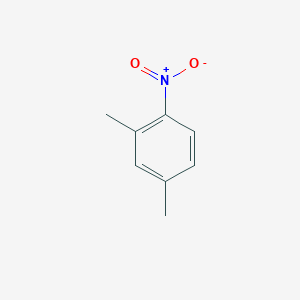
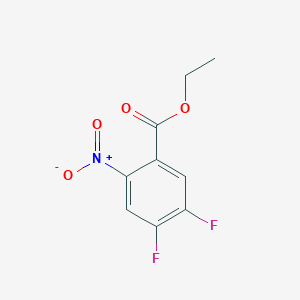
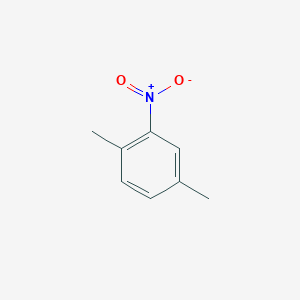
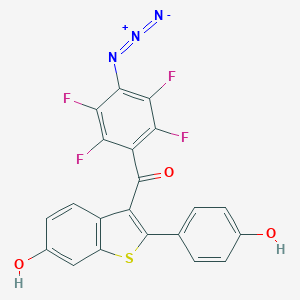
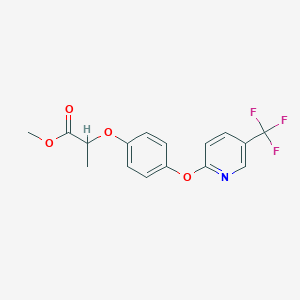
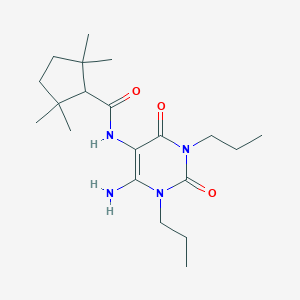
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
